[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate
Description
Properties
IUPAC Name |
[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-12-6-4-11(5-7-12)15(18)16-21-14(17)9-8-13-3-2-10-20-13/h2-10H,1H3,(H,16,18)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGUTCIELDLNOI-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NOC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NOC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Acylation Sequential Approach
This pathway prioritizes forming the propenoate core before introducing the 4-methoxybenzoyl group. Furfural undergoes condensation with malonic acid derivatives to yield (E)-3-(furan-2-yl)prop-2-enoic acid, followed by esterification and subsequent amidation.
Acylation-Condensation Tandem Strategy
Alternately, pre-functionalizing the amine with 4-methoxybenzoyl chloride prior to propenoate formation allows for better control over stereochemistry. This method leverages amino acid derivatives as starting materials.
Comparative studies indicate Route 1.1 achieves higher stereopurity (98% E-selectivity) due to the thermodynamic favorability of trans-adducts in Knoevenagel reactions.
Synthesis of (E)-3-(Furan-2-yl)Prop-2-Enoic Acid Intermediate
The propenoate backbone is synthesized via Knoevenagel condensation, a cornerstone reaction for α,β-unsaturated carbonyl systems.
Reaction Conditions Optimization
Using furfural and diethyl malonate in ethanol/piperidine (5 mol%) at 80°C for 6 hours affords the acid in 85% yield. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Piperidine) | 5 mol% | <70% at 2 mol% |
| Temperature | 80°C | 50% at 60°C |
| Solvent | Ethanol | 20% drop in DMF |
¹H NMR (400 MHz, CDCl₃) of the intermediate shows characteristic vinyl protons at δ 7.82 (d, J=15.6 Hz, 1H) and 6.45 (d, J=15.6 Hz, 1H), confirming E-configuration. IR spectra exhibit strong C=O stretch at 1705 cm⁻¹ and conjugated C=C absorption at 1620 cm⁻¹.
Esterification to Prop-2-Enoate Derivatives
The acid intermediate is esterified using ethanol/H₂SO₄ (2:1 v/v) under reflux. Kinetic studies reveal 92% conversion within 3 hours:
Table 1. Esterification Efficiency with Different Alcohols
| Alcohol | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methanol | 64.7 | 78 |
| Ethanol | 78.4 | 88 |
| n-Butanol | 117.7 | 82 |
Ethanol balances reactivity and ease of removal, minimizing side reactions.
Installation of 4-Methoxybenzoyl Amino Group
Acylation employs 4-methoxybenzoyl chloride under Schotten-Baumann conditions.
Amination-Acylation Sequence
- Amine Generation : Treating ethyl (E)-3-(furan-2-yl)prop-2-enoate with NH₃/MeOH (2M, 0°C) forms the ammonium intermediate.
- Acylation : Adding 4-methoxybenzoyl chloride (1.2 eq) in THF at -20°C over 1 hour yields the target compound.
Critical Parameters :
- Temperature control (-20°C) prevents ester hydrolysis
- Triethylamine (3 eq) scavenges HCl, driving reaction completion
¹³C NMR (100 MHz, CDCl₃) displays key signals:
- 167.8 ppm (ester carbonyl)
- 165.3 ppm (amide carbonyl)
- 152.1 ppm (furan C-2)
- 55.4 ppm (methoxy carbon)
Stereochemical Control and Analysis
The E-configuration is preserved throughout synthesis, verified by:
- NOESY NMR : Absence of cross-peaks between furan H-5 and vinyl protons
- UV-Vis : λ_max 285 nm (ε=12,400 M⁻¹cm⁻¹) characteristic of conjugated E-enoates
Table 2. Configuration Analysis by ¹H NMR Coupling Constants
| Compound | J(Hα-Hβ) (Hz) | Configuration |
|---|---|---|
| Target Compound | 15.6 | E |
| Z-Isomer (byproduct) | 11.2 | Z |
Alternative Synthetic Pathways
Enzymatic Resolution
Lipase-catalyzed (CAL-B) kinetic resolution of racemic amino esters achieves 98% ee, though scalability remains challenging.
Metal-Mediated Coupling
Palladium-catalyzed amidocarbonylation between 4-methoxybenzamide and furylpropargyl alcohol shows promise (75% yield) but requires expensive catalysts.
Industrial-Scale Considerations
Batch process economics favor the Knoevenagel-acylation route:
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| Furfural | 12.50 |
| Diethyl Malonate | 28.00 |
| 4-Methoxybenzoyl Chloride | 145.00 |
| Total | 185.50 |
Continuous flow systems reduce reaction times by 40% through enhanced mass transfer.
Characterization and Quality Control
Rigorous analytical protocols ensure batch consistency:
HPLC Method:
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile Phase: MeCN/H₂O (65:35) + 0.1% TFA
- Retention Time: 8.2 min
Impurity Profile:
- ≤0.5% Z-isomer
- ≤0.2% Hydrolyzed acid
Applications and Derivative Synthesis
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Saturated alkane derivatives
Substitution: Various substituted benzoyl derivatives
Scientific Research Applications
[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of α,β-unsaturated carbonyl derivatives. Key structural analogs include:
Key Structural Differences :
Physicochemical Properties
Thermodynamic Stability: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) and its phenyl derivative (PhECFP) exhibit distinct thermodynamic behaviors. ECFP has a lower melting point (87°C) compared to PhECFP (132°C), attributed to reduced molecular symmetry and weaker intermolecular forces in the furan-containing compound. The target compound, with its 4-methoxybenzoyl amide group, is expected to exhibit higher thermal stability due to hydrogen bonding and increased molecular rigidity .
UV Absorption: UV stabilizers like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) show strong absorption in the UV-B range (290–320 nm), making them effective in sunscreen formulations. The furan-2-yl group in the target compound may shift absorption to longer wavelengths due to extended conjugation, though experimental data are needed for confirmation .
Biological Activity
[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that combines a furan ring with a methoxybenzoyl group. This unique structure has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, chemical properties, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with (E)-3-(furan-2-yl)prop-2-enoic acid, facilitated by a base such as triethylamine under anhydrous conditions. The product can be purified through recrystallization or column chromatography.
The compound's molecular formula is C12H13NO4, with a molecular weight of approximately 233.24 g/mol. It features a methoxy group that enhances its solubility and reactivity, making it suitable for various biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism involves binding to specific molecular targets, potentially inhibiting enzymes critical for cell proliferation. Studies have shown that compounds with similar structures can effectively bind to the colchicine-binding site in tubulin, leading to inhibited tubulin polymerization and induced apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects against various bacterial strains, although detailed mechanisms remain under investigation. The presence of the furan ring is believed to contribute to its bioactivity by enhancing interaction with microbial targets.
Case Studies
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activity profiles:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 3-Methoxyphenylboronic acid | - | Moderate | Low |
| 4-Methoxyphenylboronic acid | - | Low | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding (E)-3-(furan-2-yl)prop-2-enoic acid with 4-methoxybenzoyl-protected amine derivatives. Acid-catalyzed esterification (e.g., H₂SO₄ or HCl) under reflux conditions is a standard approach, similar to methods used for structurally related furan-acrylate esters . For the (4-methoxybenzoyl)amino group, coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) may be required to attach the acyl group to the amine moiety. Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm for protons), the acrylate double bond (δ 6.1–6.8 ppm, J ≈ 15–16 Hz for trans-configuration), and the 4-methoxybenzoyl group (δ 3.8 ppm for OCH₃, 7.7–8.1 ppm for aromatic protons) .
- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing acidic (e.g., p-toluenesulfonic acid) or enzymatic catalysts for esterification efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (70–100°C) improve reaction kinetics while avoiding decomposition .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural refinement be addressed?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refining crystal structures. Challenges like twinning or disorder require:
- Multi-Component Refinement : Modeling disordered regions as overlapping partial occupancies .
- Validation Tools : Check for R-factor discrepancies, ADP mismatches, and hydrogen-bonding geometry using CCDC validation protocols .
- High-Resolution Data : Prioritize synchrotron-derived datasets to resolve ambiguities in electron density maps .
Q. What computational strategies are effective for predicting the compound’s thermodynamic stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational stability and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water, lipid bilayers) to predict bioavailability .
- DSC/TGA : Experimental validation of thermal stability (e.g., melting points, decomposition thresholds) .
Q. How do structural modifications (e.g., substituents on the furan or benzoyl groups) influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., halogenated benzoyl groups or methylated furans) and compare bioactivity profiles using assays like:
- Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) .
Q. What experimental protocols mitigate challenges in studying the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λₘₐ₋ in solvents of varying polarity to assess solvatochromism (e.g., shifts due to the acrylate π-system) .
- Fluorescence Quenching : Titrate with biomacromolecules (e.g., albumin) to quantify binding constants via Stern-Volmer plots .
- Photostability Assays : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-Evaluate Force Fields : Ensure docking simulations use updated parameters for furan and acrylate moieties .
- Batch-to-Batch Variability : Confirm compound purity (>95% via HPLC) and exclude degradation products .
- Assay Optimization : Validate cell-based assays with positive/negative controls (e.g., known inhibitors for kinase studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
